molecular formula C7H7Cl3Si B3120057 Methyl-p-chlorophenyldichlorosilane CAS No. 25898-35-5

Methyl-p-chlorophenyldichlorosilane

Cat. No. B3120057
CAS RN: 25898-35-5
M. Wt: 225.6 g/mol
InChI Key: MEBWZAUGQIWSFT-UHFFFAOYSA-N
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Description

Methyl-p-chlorophenyldichlorosilane is a chemical compound with the molecular formula C7H7Cl3Si and a molecular weight of 225.6 g/mol . It is widely used in various fields of research and industry due to its unique physical and chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, Methylphosphonate oligonucleotides (MPOs), has been synthesized and used in cell-free and cell culture assays . The synthesis involves the use of chirally enriched MPOs through solution phase approaches .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, seven hydrogen atoms, three chlorine atoms, and one silicon atom . More detailed structural analysis can be performed using tools like MolView .

Scientific Research Applications

Scientific Research Applications of MpCPDCS

  • Polymer Synthesis and Applications :

    • Birchall et al. (1971) discuss the synthesis of methyl(pentafluorophenyl)chlorofluorosilane, a compound structurally similar to MpCPDCS, and its conversion into siloxanes and polymers. These polymers exhibit comparable thermal stability with those containing pendant 3,3,3-trifluoropropyl groups and show resistance to acidic and basic conditions (Birchall et al., 1971).
  • Catalysis and Chemical Reactions :

    • Yujun et al. (2015) describe the catalytic chlorination of methylphenyldichlorosilane, a compound related to MpCPDCS, using gaseous chlorine and various zeolite catalysts. This process leads to the formation of chlorinated phenyl-containing silanes, demonstrating the versatility of these compounds in chemical synthesis (Yujun et al., 2015).
  • Organosilane Chemistry and Applications :

    • The work by Akaji et al. (1991) highlights the use of methyltrichlorosilane in the synthesis of cystine-peptide by a new disulfide bond-forming reaction. Although not directly using MpCPDCS, it illustrates the potential of similar organosilanes in peptide synthesis (Akaji et al., 1991).
  • Material Science and Silicon Carbide (SiC) Growth :

    • Pedersen et al. (2007) used methyltrichlorosilane (MTS), which is structurally related to MpCPDCS, for the growth of 4H-SiC epitaxial layers. They achieved high growth rates and explored the effects of different precursor ratios on the growth rate, morphology, and doping of the epitaxial layers (Pedersen et al., 2007).

Safety and Hazards

While specific safety data for Methyl-p-chlorophenyldichlorosilane was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on hazards, protective measures, and emergency procedures .

properties

IUPAC Name

dichloro-(4-chlorophenyl)-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBWZAUGQIWSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

825-93-4
Record name 1-Chloro-4-(dichloromethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=825-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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